

CAS number 3680-96-4 characterization

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Compound of Interest

Compound Name: 5-Morpholin-4-yl-2-furaldehyde

Cat. No.: B1594971

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An In-depth Technical Guide to the Characterization of Benzylidene Camphor Derivatives

Abstract

This technical guide provides a comprehensive framework for the characterization of 3-(2-Nitrobenzylidene)camphor. This document is intended for researchers, scientists, and professionals in drug development who work with complex organic molecules, particularly those derived from natural scaffolds like camphor. We will delve into the essential analytical techniques required to confirm the structure, purity, and properties of this compound class. The methodologies are presented with an emphasis on the underlying scientific principles, ensuring that the protocols serve not just as instructions, but as a self-validating system for rigorous scientific inquiry.

A Note on CAS Number 3680-96-4: Initial searches for CAS number 3680-96-4 indicate it corresponds to 5-Morpholin-4-yl-furan-2-carbaldehyde.^{[1][2]} However, the broader context of analytical and synthetic chemistry literature often associates detailed characterization studies with camphor derivatives. Given the interest of drug development professionals in chiral scaffolds, this guide will focus on a representative and technically significant camphor derivative, 3-(2-Nitrobenzylidene)camphor, for which extensive characterization principles can be robustly demonstrated.

Introduction: The Significance of Camphor Derivatives

Camphor, a bicyclic monoterpene, is a versatile chiral starting material in organic synthesis.^[3] Its rigid bicyclo[2.2.1]heptane framework provides a well-defined stereochemical environment, making its derivatives highly valuable in drug discovery and asymmetric synthesis.^{[4][5]} The introduction of a benzylidene moiety at the C3 position, adjacent to the carbonyl group, creates an extended π -system and introduces new functionalities.

The subject of this guide, 3-(2-Nitrobenzylidene)camphor, incorporates an ortho-nitrobenzyl group. This moiety is of particular interest as it belongs to the class of photoremovable protecting groups (PPGs).^{[6][7][8]} These "caging" groups allow for spatial and temporal control over the release of bioactive molecules upon irradiation with light, a powerful tool in cell biology and pharmacology.^{[9][10]} Accurate and thorough characterization is therefore paramount to ensure the compound's identity, purity, and suitability for these advanced applications.

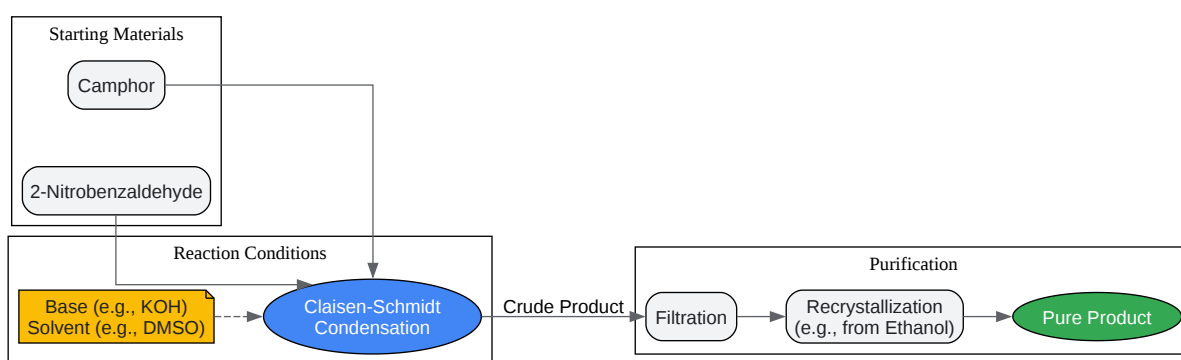
Physicochemical and Structural Properties

The fundamental properties of a compound are the first step in its characterization. For 3-(2-Nitrobenzylidene)camphor, these properties are influenced by the rigid camphor backbone and the polar nitro-substituted aromatic ring.

Property	Data	Source
Chemical Name	1,7,7-trimethyl-3-(2-nitrobenzylidene)bicyclo[2.2.1]heptan-2-one	^[11]
Molecular Formula	C ₁₇ H ₁₉ NO ₃	Inferred
Molecular Weight	285.34 g/mol	Inferred
Appearance	Colorless or white crystalline powder	^{[11][12]}
Melting Point	Varies with purity; requires experimental determination	N/A
Solubility	Soluble in organic solvents (e.g., ethanol, DMSO, chloroform)	^{[3][11]}

Synthesis and Purification Overview

Understanding the synthesis route is crucial for anticipating potential impurities. 3-(2-Nitrobenzylidene)camphor is typically synthesized via a Claisen-Schmidt condensation reaction between camphor and 2-nitrobenzaldehyde.^{[11][13]}



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Caption: General workflow for the synthesis of 3-(2-Nitrobenzylidene)camphor.^[13]

Protocol: Recrystallization for Purification

The primary purification method is recrystallization, typically from ethanol, to remove unreacted starting materials and side products.^[11]

- **Dissolution:** Dissolve the crude product in a minimum amount of hot ethanol.
- **Hot Filtration (Optional):** If insoluble impurities are present, perform a hot gravity filtration.
- **Crystallization:** Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

- Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold ethanol.
- Drying: Dry the purified crystals under vacuum to remove residual solvent.

The purity of the final compound should be confirmed by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).^[13]

Spectroscopic Characterization: The Structural Fingerprint

Spectroscopy provides the definitive structural evidence. A combination of NMR, IR, and Mass Spectrometry is essential for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For camphor derivatives, the rigid structure leads to well-resolved, though complex, spectra.^{[14][15]}

Expected ^1H NMR Signals (in CDCl_3):

- Aromatic Protons (4H): Multiple signals between 7.0-8.2 ppm, corresponding to the protons on the nitro-substituted benzene ring. The substitution pattern will create a distinct splitting pattern.
- Vinylic Proton (1H): A singlet or narrow multiplet around 7.5-8.0 ppm for the $\text{C}=\text{C}-\text{H}$ proton.
- Bridgehead Proton (1H): A multiplet around 2.0-2.5 ppm.
- Methylene Protons (4H): A series of complex multiplets between 1.5-2.2 ppm from the bicyclic ring.
- Methyl Protons (9H): Three distinct singlets between 0.8-1.2 ppm, characteristic of the three methyl groups on the camphor scaffold.^[15]

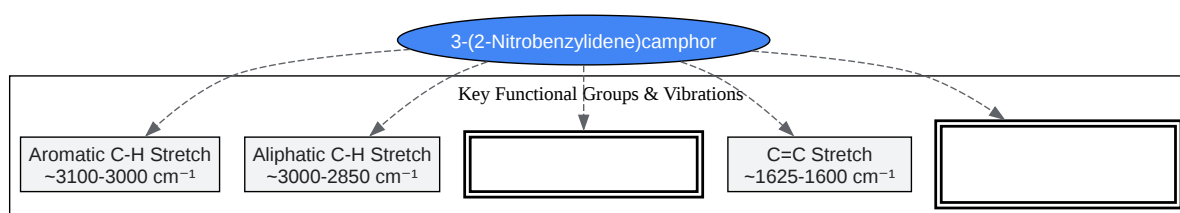
Expected ^{13}C NMR Signals (in CDCl_3):

- Carbonyl Carbon (C=O): A signal in the downfield region, typically > 200 ppm.
- Aromatic & Vinylic Carbons: Multiple signals between 120-150 ppm.
- Quaternary Carbons of Camphor: Signals around 45-60 ppm.
- Methylene & Methine Carbons: Signals in the aliphatic region, 20-50 ppm.
- Methyl Carbons: Three distinct signals in the upfield region, typically 10-25 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups based on their vibrational frequencies.

[16][17]



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Caption: Key IR vibrational modes for structural confirmation.

Key Diagnostic Peaks:

- C=O Stretch: A strong, sharp absorption around 1700-1720 cm^{-1} . The conjugation with the benzylidene double bond shifts this to a lower wavenumber compared to unsubstituted camphor (~1740 cm^{-1}). [17]
- NO₂ Stretches: Two very strong and characteristic absorptions are expected: an asymmetric stretch around 1550-1510 cm^{-1} and a symmetric stretch around 1360-1320 cm^{-1} . [18] The presence of both is a definitive indicator of the nitro group.

- C-H Stretches: Absorptions just above 3000 cm^{-1} for aromatic C-H and just below 3000 cm^{-1} for aliphatic C-H.[16]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which helps in confirming the molecular structure. Using a soft ionization technique like Electrospray Ionization (ESI) is recommended.

- Molecular Ion Peak $[M+H]^+$: Expected at m/z 286.14, corresponding to $C_{17}H_{20}NO_3^+$.
- Adducts: Look for sodium $[M+Na]^+$ (m/z 308.12) or potassium $[M+K]^+$ (m/z 324.10) adducts, which are common in ESI-MS.
- Fragmentation: Key fragmentations may include the loss of the nitro group ($-NO_2$, 46 Da) or cleavage at the benzyldiene bond.

Chromatographic Purity Analysis

Chromatographic methods are essential for quantifying the purity of the synthesized compound and for use in quality control.

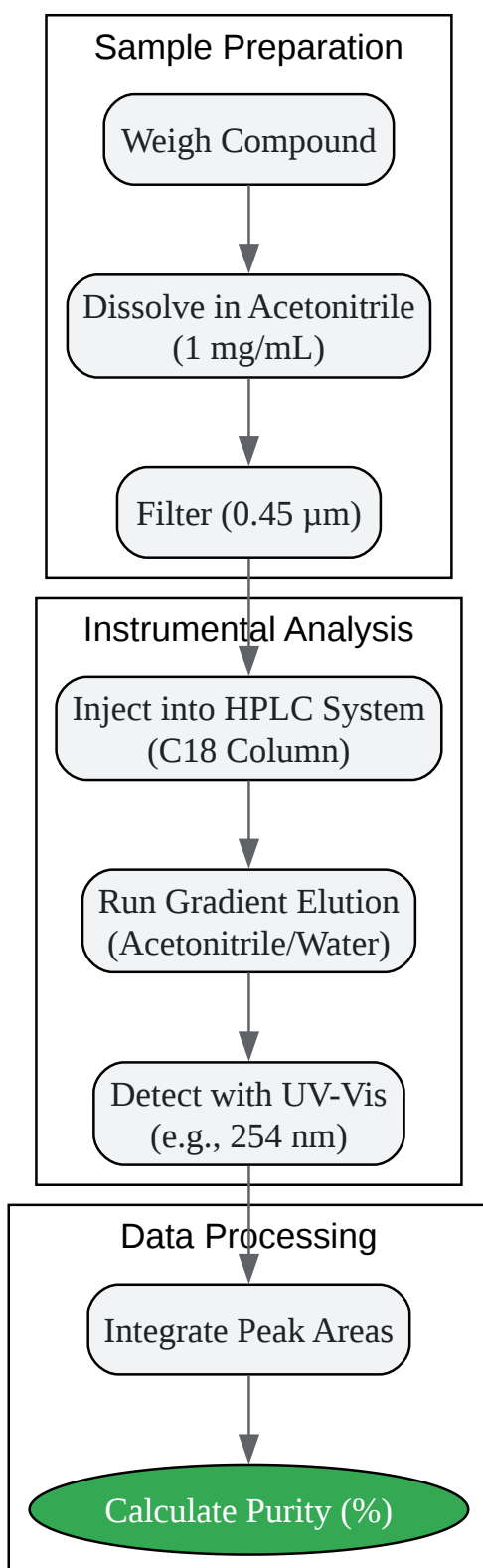
High-Performance Liquid Chromatography (HPLC) Method

A validated HPLC method is the gold standard for purity assessment in pharmaceutical and research settings.[19]

Protocol: Reverse-Phase HPLC for Purity Assessment

- System Preparation:
 - Column: C18 reverse-phase column (e.g., $4.6 \times 250\text{ mm}$, $5\text{ }\mu\text{m}$).
 - Mobile Phase: A gradient of acetonitrile and water (often with 0.1% formic acid or acetic acid to improve peak shape). A typical starting gradient could be 50:50 acetonitrile:water, ramping to 95:5 acetonitrile:water over 20 minutes.

- Flow Rate: 1.0 mL/min.
- Detector: UV-Vis detector set to a wavelength where the analyte has strong absorbance (e.g., 254 nm or 320 nm, determined by UV-Vis spectroscopy).
- Column Temperature: 25-30 °C.
- Sample Preparation:
 - Prepare a stock solution of the compound in the mobile phase or acetonitrile at approximately 1 mg/mL.
 - Perform serial dilutions to create calibration standards if quantification is needed.
 - Filter all samples through a 0.45 µm syringe filter before injection.
- Analysis:
 - Inject 10-20 µL of the sample.
 - Record the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.



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Caption: Standard workflow for HPLC purity analysis.[19]

Conclusion

The comprehensive characterization of 3-(2-Nitrobenzylidene)camphor, and related derivatives, is a multi-faceted process that relies on the logical application of modern analytical techniques. By systematically employing NMR, IR, and Mass Spectrometry, the chemical structure can be unequivocally confirmed. This structural data, supported by chromatographic purity analysis, provides the necessary confidence for its use in advanced applications such as photopharmacology and asymmetric synthesis. The protocols and principles outlined in this guide provide a robust framework for ensuring the quality and integrity of these valuable chemical entities in a research and development setting.

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